

# Izorlisib Preclinical Profile and Selectivity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** (CH5132799) is a selective **class I PI3K inhibitor** investigated as a potential anti-cancer agent [1]. The table below summarizes its published inhibitory activity (IC<sub>50</sub>) against key PI3K family members and the mTOR kinase from in vitro assays [1] [2].

| Target                        | IC <sub>50</sub> (nM) | Notes                                                               |
|-------------------------------|-----------------------|---------------------------------------------------------------------|
| PI3K $\alpha$ (wild-type)     | 14                    | Primary target [1] [2]                                              |
| PI3K $\alpha$ (H1047R mutant) | 5.6                   | Common oncogenic mutation [1]                                       |
| PI3K $\alpha$ (E545K mutant)  | 6.7                   | Common oncogenic mutation [1]                                       |
| PI3K $\gamma$                 | 36                    | [1] [2]                                                             |
| PI3K $\beta$                  | 120                   | [1] [2]                                                             |
| PI3K $\delta$                 | 500                   | [1] [2]                                                             |
| mTOR                          | 1,600                 | (1.6 $\mu$ M); Over 100-fold less potent than for PI3K $\alpha$ [1] |
| PI3KC2 $\beta$                | 5,300                 | (5.3 $\mu$ M); Class II PI3K, minimal inhibition [1]                |

## Key Preclinical Findings:

- **High Selectivity: Izorlisib** is highly selective for class I PI3Ks, particularly PI3K $\alpha$  and its common oncogenic mutants, over class II PI3Ks, class III PI3Ks (Vps34), and mTOR (over 100-fold selectivity) [1].
- **ATP-Competitive:** The compound binds to the ATP-binding site of the kinase, indicating a competitive mode of inhibition [1].
- **Anti-proliferative Activity:** It has shown superior antiproliferative activity in a panel of 60 tumor cell lines [1].
- **In Vivo Efficacy:** In mouse models, **Izorlisib** administration led to tumor regression and suppressed key effectors in the PI3K pathway (Akt, S6K, S6) [1].

## Key Experimental Protocols for PI3K Inhibitors

To contextualize **Izorlisib** data, here are standard methodologies used to generate the cited experimental data [1]:

- **In Vitro Kinase Assays:** These measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins. Results are expressed as the half-maximal inhibitory concentration (IC50).
- **Cell Proliferation Assays:** Tumor cell lines are cultured and exposed to increasing concentrations of the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to determine the compound's anti-proliferative IC50.
- **Western Blot Analysis:** Used to confirm target engagement and pathway modulation in cells or tumor tissues. This method detects changes in phosphorylation levels of key pathway components (e.g., AKT, S6) after treatment.
- **In Vivo Xenograft Studies:** Mouse models implanted with human tumor cells are treated with the compound or a control. Tumor volume is measured over time to assess efficacy, and tumor samples are analyzed via Western Blot to confirm pharmacodynamic effects.

## The PI3K Inhibitor Landscape in Breast Cancer

While **Izorlisib** is not approved, understanding the clinical landscape helps benchmark its potential. Several PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with endocrine therapy like fulvestrant [3] [4] [5].



[Click to download full resolution via product page](#)

The search reveals key clinical strategies [4] [5] [6]:

- **Isoform-Selective Inhibition:** Targeting PI3K $\alpha$  alone (e.g., **Alpelisib**) is an established strategy for tumors with **PI3KCA mutations** [5].
- **Dual PI3K/mTOR Inhibition:** Simultaneously targeting multiple nodes in the pathway (e.g., **Gedatolisib**) is being explored in clinical trials to overcome resistance and achieve more durable

responses [4].

- **Combination Therapies:** PI3K inhibitors are often combined with other agents, such as endocrine therapy (fulvestrant) and CDK4/6 inhibitors (palbociclib), to target multiple cancer growth pathways simultaneously [4].

## Interpretation and Research Outlook

As an investigational agent, **Izorlisib**'s position is not yet defined. Its high selectivity for PI3K $\alpha$  is similar to the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM pathway can also be a highly effective strategy [4].

A comprehensive cost-effectiveness analysis for **Izorlisib** would only be possible with data from late-stage clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g., progression-free survival), and safety profile against other approved and emerging treatments.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. izorlisib | Ligand Activity Charts [guidetopharmacology.org]
3. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]
4. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [mdpi.com]
5. Which Is the Most Appropriate PI3K Inhibitor for Breast ... [pmc.ncbi.nlm.nih.gov]
6. Emerging treatments in HER2-positive advanced breast cancer [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Izorlisib Preclinical Profile and Selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-cost>]

effectiveness-analysis]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)